Callophycol B
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Overview
Description
Callophycol B is a dibromophenol that is 2,4-dibromophenol substituted at position 6 by a decahydronaphthalen-1-ylmethyl group which in turn is substituted by a bromo, 4-bromo-3-chloro-4-methylpentyl group, two methyl groups and a methylidene group at positions 6, 5, 5, 8a and 2 respectively. A diterpenoid isolated from the Fijian red alga Callophycus serratus, it exhibits antibacterial, antimalarial and anticancer activities. It has a role as a metabolite, an antibacterial agent, an antimalarial and an antineoplastic agent. It is a carbobicyclic compound, a dibromophenol and an organochlorine compound.
Scientific Research Applications
Bioactive Properties
Callophycol B, along with callophycol A and other compounds, was identified from the Fijian red alga Callophycus serratus. These compounds, including this compound, exhibited notable antibacterial, antimalarial, and anticancer activities. This positions this compound as a compound of interest in the development of treatments for these conditions. The unique chemical structure of this compound contributes to its potential as a bioactive compound in various therapeutic applications (Lane et al., 2007).
Potential in Drug Discovery
In the broader context of drug discovery, this compound's identification from a natural source such as red algae underlines the importance of exploring natural products for novel drug leads. The historical perspective on drug discovery emphasizes the role of natural products and the increasing influence of molecular biology and genomics in identifying new therapeutic agents. This context suggests that compounds like this compound could be crucial in the ongoing search for effective drugs against various diseases (Drews, 2000).
Properties
Molecular Formula |
C26H35Br4ClO |
---|---|
Molecular Weight |
718.6 g/mol |
IUPAC Name |
2-[[(1R,4aS,5R,6R,8aS)-6-bromo-5-(4-bromo-3-chloro-4-methylpentyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-4,6-dibromophenol |
InChI |
InChI=1S/C26H35Br4ClO/c1-15-6-7-20-25(4,18(15)13-16-12-17(27)14-19(28)23(16)32)10-8-21(29)26(20,5)11-9-22(31)24(2,3)30/h12,14,18,20-22,32H,1,6-11,13H2,2-5H3/t18-,20+,21-,22?,25+,26-/m1/s1 |
InChI Key |
NFMVWIXBGOEENC-VJCWLMRASA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@]([C@H]1CCC(=C)[C@H]2CC3=C(C(=CC(=C3)Br)Br)O)(C)CCC(C(C)(C)Br)Cl)Br |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC3=C(C(=CC(=C3)Br)Br)O)(C)CCC(C(C)(C)Br)Cl)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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